molecular formula C40H80N2S2 B13934995 Oxamide, N,N'-dinonadecyldithio- CAS No. 63867-43-6

Oxamide, N,N'-dinonadecyldithio-

Cat. No.: B13934995
CAS No.: 63867-43-6
M. Wt: 653.2 g/mol
InChI Key: HZDFFDNCUFJBKN-UHFFFAOYSA-N
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Description

Oxamide, N,N’-dinonadecyldithio- is an organic compound with the molecular formula C40H80N2S2 and a molecular weight of 653.34 g/mol It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by nonadecyl and dithio groups

Preparation Methods

The synthesis of Oxamide, N,N’-dinonadecyldithio- typically involves the reaction of oxamide with nonadecyl and dithio reagents under specific conditions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Oxamide, N,N’-dinonadecyldithio- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dithio groups to thiols or disulfides.

    Substitution: The nonadecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Scientific Research Applications

Oxamide, N,N’-dinonadecyldithio- has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxamide, N,N’-dinonadecyldithio- involves its ability to form stable complexes with metal ions and other molecules. The nonadecyl and dithio groups provide steric and electronic effects that enhance the compound’s binding affinity. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Oxamide, N,N’-dinonadecyldithio- can be compared with other similar compounds such as:

    Oxamide: The parent compound, which lacks the nonadecyl and dithio groups.

    N,N’-Dinitroxamide: A nitrated derivative with different chemical properties and applications.

    Bis(2-nitratoethyl) oxamide: Another derivative with energetic properties used in propellants. The uniqueness of Oxamide, N,N’-dinonadecyldithio- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

63867-43-6

Molecular Formula

C40H80N2S2

Molecular Weight

653.2 g/mol

IUPAC Name

N,N'-di(nonadecyl)ethanedithioamide

InChI

InChI=1S/C40H80N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-39(43)40(44)42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3,(H,41,43)(H,42,44)

InChI Key

HZDFFDNCUFJBKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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